6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 1021215-82-6
VCID: VC6483756
InChI: InChI=1S/C22H26FN5O4/c1-24-19-15(20(29)25(2)22(24)31)14-18(28(19)12-13-32-3)21(30)27-10-8-26(9-11-27)17-7-5-4-6-16(17)23/h4-7,14H,8-13H2,1-3H3
SMILES: CN1C2=C(C=C(N2CCOC)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)N(C1=O)C
Molecular Formula: C22H26FN5O4
Molecular Weight: 443.479

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

CAS No.: 1021215-82-6

Cat. No.: VC6483756

Molecular Formula: C22H26FN5O4

Molecular Weight: 443.479

* For research use only. Not for human or veterinary use.

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione - 1021215-82-6

Specification

CAS No. 1021215-82-6
Molecular Formula C22H26FN5O4
Molecular Weight 443.479
IUPAC Name 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H26FN5O4/c1-24-19-15(20(29)25(2)22(24)31)14-18(28(19)12-13-32-3)21(30)27-10-8-26(9-11-27)17-7-5-4-6-16(17)23/h4-7,14H,8-13H2,1-3H3
Standard InChI Key IUEWEFVMSODDJK-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(N2CCOC)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)N(C1=O)C

Introduction

Structural Analysis and Molecular Characteristics

The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in modulating enzyme activity. Key structural elements include:

  • 2-Fluorophenylpiperazine moiety: Attached via a carbonyl group at position 6, this subunit is associated with enhanced receptor binding due to fluorine's electronegativity .

  • Methoxyethyl substituent: Positioned at C7, this group may improve solubility and pharmacokinetic properties.

  • Dimethyl groups: At N1 and N3, these modifications likely reduce metabolic degradation.

The molecular formula is C₂₂H₂₆FN₅O₄, with a molecular weight of 443.479 g/mol. The SMILES string (FC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4C(=O)N(C)C(=O)N(C4=NC=C3CCOC)C) and InChI key (IVTZRJKKXSKXKO-UHFFFAOYSA-N) further delineate its connectivity .

Synthesis and Preparation

Synthesis involves multi-step organic reactions, typically beginning with condensation of α-halomethylbenzylketones and pyrimidine derivatives to form the pyrrolopyrimidine core. Subsequent modifications include:

  • Piperazine incorporation: Coupling 1-(2-fluorophenyl)piperazine (CAS: 1011-15-0) via carbonyl chloride intermediates .

  • Methoxyethyl introduction: Alkylation or nucleophilic substitution at C7 using 2-methoxyethyl halides.

  • N-methylation: Dimethylation at N1 and N3 using methyl iodide or dimethyl sulfate under basic conditions.

A representative synthetic route is summarized below:

StepReaction TypeReagents/ConditionsYield (%)
1Core formationα-Chloroketone, pyrimidine, K₂CO₃45–50
2Piperazine coupling1-(2-Fluorophenyl)piperazine, DCC60–65
3Methoxyethyl substitution2-Bromoethyl methyl ether, DMF55–60
4N-methylationCH₃I, NaH, THF70–75

Data inferred from analogous syntheses .

Physicochemical Properties

Experimental data for this compound remains sparse, but properties are extrapolated from its subunits:

PropertyValue/DescriptionSource Compound
Boiling point~150°C (3 mmHg, piperazine) 1-(2-Fluorophenyl)piperazine
Density1.14–1.18 g/cm³Pyrrolopyrimidine analogs
LogP (estimated)2.8–3.2ALOGPS 2.1 software
SolubilityLow aqueous solubilityStructural analogs

The fluorophenyl group enhances lipid solubility, while the methoxyethyl chain introduces moderate polarity .

Research Gaps and Future Directions

  • Target Identification: Proteomic studies are needed to map binding partners.

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.

  • Structural Optimization: Modify the methoxyethyl chain to improve solubility.

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